molecular formula C11H18N2O B1316857 2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol CAS No. 1183355-71-6

2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol

Cat. No.: B1316857
CAS No.: 1183355-71-6
M. Wt: 194.27 g/mol
InChI Key: DVDXCMZFHGRWDR-UHFFFAOYSA-N
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Description

2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol is an organic compound with a complex structure that includes both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylaniline with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction conditions are optimized to maximize yield and purity of the product. Post-reaction, the compound is typically purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the alcohol group can participate in various biochemical reactions. These interactions can affect enzyme activity, protein folding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol is unique due to its combination of functional groups and its specific structure, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(2-amino-N-ethyl-4-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-13(6-7-14)11-5-4-9(2)8-10(11)12/h4-5,8,14H,3,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDXCMZFHGRWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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